molecular formula C12H5Cl5 B050393 2,2',4,5,5'-Pentachlorobiphenyl CAS No. 37680-73-2

2,2',4,5,5'-Pentachlorobiphenyl

Cat. No. B050393
CAS RN: 37680-73-2
M. Wt: 326.4 g/mol
InChI Key: LAHWLEDBADHJGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated biphenyls, including pentachlorobiphenyls, has been described through methods that involve coupling of benzene or chlorobenzene derivatives. For example, Bergman and Wachtmeister (1977) detailed the preparation of various chlorinated biphenyls by coupling labeled anilines with benzene or chlorobenzenes to give biphenyls with specific chlorine substitutions, which include the synthesis of pentachlorobiphenyl derivatives (Bergman & Wachtmeister, 1977).

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls has been explored through various techniques, including crystallography and computational methods. These studies provide insights into the conformational aspects and electronic properties of these molecules. For instance, the crystal structure of related chlorophenyl compounds has been reported, which helps in understanding the structural basis of pentachlorobiphenyls and their behavior in chemical reactions (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

Chemical reactions of pentachlorobiphenyls, such as metabolic pathways and transformations, have been examined to understand their fate in biological systems and the environment. Studies have demonstrated that pentachlorobiphenyls can undergo metabolic transformations leading to hydroxylated derivatives, which are important for assessing their toxicity and environmental impact (Goto et al., 2018).

Physical Properties Analysis

The physical properties of pentachlorobiphenyls, including solubility, melting point, and vapor pressure, are critical for predicting their behavior in the environment. These properties are influenced by the chlorination pattern and the molecular structure of the biphenyls. Understanding the physical properties is essential for modeling their distribution and persistence in various environmental compartments.

Chemical Properties Analysis

The chemical properties of pentachlorobiphenyls, such as reactivity and stability, play a significant role in determining their environmental fate and potential for bioaccumulation. Reactions with alkali in specific media have shown different reactivities for tetra- and pentachlorobiphenyls, highlighting the importance of structural effects on their chemical behavior (Gorbunova et al., 2020).

Scientific Research Applications

Environmental Remediation Techniques

Research on 2,2',4,5,5'-Pentachlorobiphenyl (PCB-101) has primarily focused on its environmental impact and degradation methods. A significant application involves its degradation using palladium-coated iron (Pd/Fe) for chemical reduction, followed by aerobic bacterial degradation. This sequential treatment demonstrates how chemical and biological processes can be integrated to remediate PCB-contaminated soils. Higher palladium loading, Pd/Fe dosage, and slightly acidic conditions were found to enhance the catalytic dechlorination of PCB-101, with certain dechlorinated products being more susceptible to biodegradation by specific aerobic bacteria (He et al., 2009).

Chemical Synthesis and Characterization

Another aspect of PCB-101 research includes the synthesis of its radiolabeled forms for scientific studies. The synthesis of 14C-labelled biphenyl and chlorinated biphenyls, including PCB-101, from labelled anilines, provides essential tools for environmental and metabolic studies. These compounds help in understanding the distribution and effects of PCBs in the environment and living organisms (Bergman & Wachtmeister, 1977).

Metabolic Studies

The metabolism and persistence of PCB-101 and its derivatives in biological systems have been a critical area of research. Studies have shown that certain PCB congeners, including PCB-101, exhibit specific tissue localization and retention, such as in the lung parenchyma of mice. This highlights the structural-dependent bioaccumulation and potential health risks associated with PCB exposure (Brandt et al., 1981).

Toxicity and Ecological Impact

Research on PCB-101 has also delved into its ecological and toxicological impacts. For instance, the solubility of PCB congeners in supercritical fluids has been studied to understand their environmental mobility and potential for bioaccumulation. Such studies contribute to the risk assessment and management of PCB contamination in different ecosystems (Anitescu & Tavlarides, 1999).

Advanced Analytical Methods

The development of analytical methods for detecting PCB-101 and other congeners in environmental samples represents another critical application. Techniques such as magnetic metal-organic frameworks coated stir bar sorptive extraction coupled with GC-MS have been applied to determine PCB levels in fish samples. This illustrates the advancement in analytical methodologies for monitoring and studying the presence of hazardous compounds like PCB-101 in the food chain (Lin et al., 2015).

Safety and Hazards

PCBs, including 2,2’,4,5,5’-Pentachlorobiphenyl, were banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects . They do not break down readily and are still found in the environment .

Biochemical Analysis

Biochemical Properties

2,2’,4,5,5’-Pentachlorobiphenyl activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction with enzymes plays a crucial role in its biochemical reactions.

Cellular Effects

Exposure to 2,2’,4,5,5’-Pentachlorobiphenyl can have significant effects on various types of cells. For instance, it has been found to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by regulating the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Molecular Mechanism

At the molecular level, 2,2’,4,5,5’-Pentachlorobiphenyl exerts its effects through several mechanisms. It has been found to cause thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,5,5’-Pentachlorobiphenyl can change over time. For example, it has been found to cause damage to the reproductive system of male offspring mice when pregnant mice are exposed to it during the stage of primordial germ cell migration .

Dosage Effects in Animal Models

The effects of 2,2’,4,5,5’-Pentachlorobiphenyl can vary with different dosages in animal models. For instance, exposure to higher concentrations of this compound has been found to cause a dose-dependent reduction of brain sizes in zebrafish larvae .

Metabolic Pathways

2,2’,4,5,5’-Pentachlorobiphenyl is involved in several metabolic pathways. It can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . This involves interactions with various enzymes and cofactors.

Transport and Distribution

2,2’,4,5,5’-Pentachlorobiphenyl is transported and distributed within cells and tissues. It is highly lipophilic, thus can cross the blood–brain barrier and enter the brain . It can also be found in high concentrations in the liver .

Subcellular Localization

Given its lipophilic nature and ability to cross the blood-brain barrier, it is likely that it can localize to various compartments or organelles within the cell .

properties

IUPAC Name

1,2,4-trichloro-5-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHWLEDBADHJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038304
Record name 2,2',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37680-73-2
Record name PCB 101
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37680-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5,2',5'-Pentachlorobiphenyl
Source ChemIDplus
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Record name 2,2',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5,5'-pentachlorobiphenyl
Source European Chemicals Agency (ECHA)
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Record name 2,2',4,5,5'-PENTACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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